PIK-inhibitors
Overview
Description
MDK34597: is a chemical compound known for its role as an inhibitor of phosphoinositide 3-kinase p110 alpha. This compound has a molecular formula of C19H17N5O2 and a molecular weight of 347.4. It is primarily used in scientific research to study cell signaling pathways, particularly those involving phosphoinositide 3-kinase and mammalian target of rapamycin signaling .
Mechanism of Action
Target of Action
PIK-inhibitors primarily target the Phosphatidylinositol-3-kinase (PI3K) , a critical lipid kinase . PI3K has two subunits, catalytic and inhibitory . The gene that encodes the p110α catalytic subunit, PIK3CA, is a highly mutated protein in cancer . Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .
Mode of Action
This compound interact with their targets by inhibiting the pathway both upstream and downstream of AKT . This results in a more efficient inhibition of the PI3K/Akt/mTOR signaling pathway . Some this compound, such as GDC-0077 and taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability compared to other this compound . This increased potency is mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .
Biochemical Pathways
The PI3K/AKT/mTOR signaling pathway is among the most frequently activated in human cancers . This compound affect this pathway, which regulates cell growth, motility, survival, metabolism, and angiogenesis . Dysregulation of the PI3K/AKT/mTOR pathway contributes to the development of tumor and resistance to anticancer therapies .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties can vary among different this compound, these compounds generally have enhanced efficacy, tolerability, pharmacokinetics, and pharmacodynamics . The clinical outcome of pi3k inhibitor-based treatments for solid tumors has been disappointing due to reasons such as drug resistance and lack of specificity .
Result of Action
The inhibition of PI3K signaling by this compound can result in both decreased cellular proliferation and increased cellular death . For example, PI3K delta-specific inhibitor idelalisib is the first PI3Ki compound approved by the United States Food and Drug Administration (FDA) and is proved to be effective in cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, changes in the environment can shift the free energy landscape of PI3Kα, affecting the action of this compound . Furthermore, the presence of activating oncogenic mutations can affect the structural understanding of PI3Kα activation mechanism .
Biochemical Analysis
Biochemical Properties
PI3K inhibitors interact with various enzymes, proteins, and other biomolecules. The primary interaction is with the phosphoinositide 3-kinase enzymes, which are lipid kinases that phosphorylate signaling lipid PIP2 to PIP3 . This interaction is crucial for the regulation of cell growth, motility, survival, metabolism, and angiogenesis .
Cellular Effects
Phosphoinositide 3-kinase inhibitors have significant effects on various types of cells and cellular processes. By inhibiting these enzymes, PI3K inhibitors cause cell death, inhibit the proliferation of malignant cells, and interfere with several signaling pathways . They also influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PI3K inhibitors involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . These inhibitors exert their effects at the molecular level by inhibiting the activity of the PI3K enzymes, thereby disrupting the PI3K/AKT/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
The effects of PI3K inhibitors change over time in laboratory settings. For instance, PIK-24, a novel compound designed with phosphoinositide-3 kinase as a target, had potent anti-respiratory syncytial virus activity both in vitro and in vivo . PIK-24 significantly reduced viral entry into the host cell through blocking the late stage of the fusion process .
Dosage Effects in Animal Models
The effects of PI3K inhibitors vary with different dosages in animal models. For example, in the ovalbumin Brown Norway TH2 pulmonary inflammation model, all PI3K δ inhibitors produced a dose-dependent inhibition of bronchoalveolar lavage eosinophils .
Metabolic Pathways
Phosphoinositide 3-kinase inhibitors are involved in the PI3K/AKT/mTOR pathway, which is a pathway involved in cell growth and survival . They interact with enzymes such as PI3K and AKT, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDK34597 involves several steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrido[3’,2’4,5]furo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholinyl group: This is achieved through nucleophilic substitution reactions.
Final coupling with benzenamine: This step involves the use of coupling reagents to attach the benzenamine moiety to the core structure.
Industrial Production Methods: Industrial production of MDK34597 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: MDK34597 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
MDK34597 is widely used in scientific research due to its ability to inhibit phosphoinositide 3-kinase p110 alpha. Its applications include:
Chemistry: Used to study the mechanisms of enzyme inhibition and to develop new inhibitors.
Biology: Used to investigate cell signaling pathways and their role in various cellular processes.
Medicine: Used in preclinical studies to evaluate its potential as a therapeutic agent for diseases such as cancer.
Industry: Used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
PI-103: Another phosphoinositide 3-kinase inhibitor with similar applications.
Samotolisib: An oral ATP competitive inhibitor of class I phosphoinositide 3-kinase isoforms, DNA-dependent protein kinase, and mammalian target of rapamycin.
Alpelisib: A selective inhibitor of phosphoinositide 3-kinase alpha with antitumor activity.
Properties
IUPAC Name |
3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPKSOWRJPRYCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.